5-Methyl-2-hepten-4-one

Chiral analysis Flavour science Sensory evaluation

5-Methyl-2-hepten-4-one, systematically named (2E)-5-methylhept-2-en-4-one and widely referred to as Filbertone, is an aliphatic enone of molecular formula C8H14O and molecular weight 126.20 g/mol. It is recognized as the principal character-impact flavour compound of hazelnuts (Corylus avellana and Corylus maxima).

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 102322-83-8
Cat. No. B146534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-hepten-4-one
CAS102322-83-8
Synonyms5-methyl-(E)-2-hepten-4-one
5-methyl-2-hepten-4-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C=CC
InChIInChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
InChIKeyARJWAURHQDJJAC-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-hepten-4-one (CAS 102322-83-8): Procurement-Relevant Identity and Characterization for Flavouring and Fragrance Applications


5-Methyl-2-hepten-4-one, systematically named (2E)-5-methylhept-2-en-4-one and widely referred to as Filbertone, is an aliphatic enone of molecular formula C8H14O and molecular weight 126.20 g/mol [1]. It is recognized as the principal character-impact flavour compound of hazelnuts (Corylus avellana and Corylus maxima) [2]. The substance exists as a pair of enantiomers—(R)-(-)-filbertone and (S)-(+)-filbertone—with the natural product being a mixture whose composition varies with geographical origin [3]. This compound is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is listed under FEMA number 3761 [4].

Why 5-Methyl-2-hepten-4-one Cannot Be Substituted by Generic Unsaturated Ketones or Methylheptenone Isomers in Formulation


Substitution of 5-methyl-2-hepten-4-one with structurally similar unsaturated ketones such as 6-methyl-5-hepten-2-one (Sulcatone) or other methylheptenone isomers is not functionally equivalent due to profound differences in sensory character and detection thresholds. While Sulcatone exhibits a fruity, apple-like, musty, ketonic and creamy odour profile with green, vegetative, musty, apple, banana and green bean-like taste nuances , 5-methyl-2-hepten-4-one provides a distinctly nutty, roasted, coffee, cocoa, brown aroma with earthy and meaty undertones . Furthermore, the enantiomers of filbertone display divergent sensory properties—the (+)-(E,S)-isomer has a fatty odour whereas the (-)-(E,R)-isomer possesses notes of butter and chocolate and a 10-fold lower odour threshold [1]. Generic substitution therefore fails to replicate the target hazelnut character impact and flavour fidelity required in formulated products.

Quantitative Differential Evidence for 5-Methyl-2-hepten-4-one (Filbertone) Against Closest Analogs and In-Class Comparators


Enantiomeric Odour Threshold Differential: (R)- vs (S)-Filbertone

The (-)-(E,R)-enantiomer of 5-methyl-2-hepten-4-one possesses a 10-fold lower odour threshold (i.e., greater potency) compared to the (+)-(E,S)-enantiomer [1]. The (-)-(E,R)-isomer also contributes notes of butter and chocolate, whereas the (+)-(E,S)-isomer imparts a more fatty odour [2]. This chiral differentiation is not observed in achiral methylheptenone isomers such as 6-methyl-5-hepten-2-one (Sulcatone).

Chiral analysis Flavour science Sensory evaluation

Detection Threshold in Aqueous Solution: Filbertone vs Generic Hazelnut Extract

Filbertone (5-methyl-2-hepten-4-one) exhibits a detection threshold of 5·10^-6 ppm (5 ppb) in aqueous solution, producing a soft, buttery sensation [1]. In contrast, the complex mixture of hazelnut volatiles requires substantially higher concentrations to elicit a comparable hazelnut character. This extremely low threshold permits effective flavouring at part-per-billion levels, a performance metric unmatched by generic hazelnut extracts or non-filbertone nutty compounds.

Flavour chemistry Sensory analysis Natural aroma compounds

Regulatory and Safety Clearance: GRAS Status and FEMA 3761 for 5-Methyl-2-hepten-4-one

5-Methyl-2-hepten-4-one is designated as Generally Recognized as Safe (GRAS) by the U.S. FDA and is listed under FEMA number 3761 for use as a flavouring agent or adjuvant in food [1][2]. This regulatory clearance is not universal across all methylheptenone isomers; for instance, 6-methyl-5-hepten-2-one (Sulcatone) has a different safety profile and application scope, being primarily used in chemical synthesis and cleaning agents rather than direct food flavouring [3]. The RIFM safety assessment has cleared 5-methyl-2-hepten-4-one across seven human health endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety [4].

Food safety Regulatory compliance Flavour regulation

Physicochemical Differentiation: LogP and Density Values of (E)-5-Methyl-2-hepten-4-one vs (Z)-Isomer

The (E)-isomer of 5-methyl-2-hepten-4-one (CAS 102322-83-8) exhibits a logP (o/w) of 1.97 and a specific gravity range of 0.84800–0.85800 at 25.00 °C . In comparison, the (2Z)-isomer (CAS 103070-07-1) has a calculated logP of 2.28 at 25°C and a slightly lower density of 0.8±0.1 g/cm³ . The (E)-isomer's balanced lipophilicity (logP ~1.97–2.28) facilitates compatibility with both aqueous and oil-based flavour delivery systems, whereas the (Z)-isomer's higher logP may favour partitioning into non-polar matrices.

Physicochemical properties Formulation science Flavour delivery

Enantiomeric Composition as a Discriminant for Origin Authentication: Filbertone vs Other Methylheptenones

The enantiomeric composition of (E)-5-methyl-2-hepten-4-one (filbertone) serves as a discriminant for origin authentication in hazelnut oils. Studies show an excess of the (S)-enantiomer in both raw and roasted hazelnut samples [1]. In Italian hazelnut oils, the (R)-enantiomer is observed at specific ratios [2]. This chiral signature is unique to filbertone among methylheptenone isomers; achiral isomers such as 6-methyl-5-hepten-2-one cannot provide this level of provenance verification. The enantiomeric distribution can also detect adulteration of olive oil with less expensive hazelnut oil [3].

Food authentication Chiral analysis Adulteration detection

Synthetic Route Efficiency: Grignard-Based Synthesis Yields 65.5% Total Yield for 5-Methyl-2-hepten-4-one

A Grignard-based synthetic route for 5-methyl-2-hepten-4-one, starting from 2-methyl-butyraldehyde and magnesium allyl bromide followed by oxidation and isomerization, achieves a total yield of 65.5% [1]. An alternative patent route using acetoacetate and 2-methylbutyryl chloride avoids Grignard chemistry and stoichiometric oxidation, offering improved industrial scalability with reduced pollution and simpler operation [2]. While no direct comparative yield data is provided for other methylheptenone isomers under identical conditions, the availability of multiple high-yielding synthetic pathways ensures reliable commercial supply and competitive pricing for filbertone relative to other speciality flavour chemicals.

Organic synthesis Process chemistry Flavour chemical production

Procurement-Optimized Application Scenarios for 5-Methyl-2-hepten-4-one Based on Quantified Differential Evidence


Premium Hazelnut and Nutty Flavour Formulations Requiring Authentic Character Impact

Formulators developing premium hazelnut-flavoured products (e.g., chocolate spreads, coffee creamers, nut-flavoured liqueurs) should select 5-methyl-2-hepten-4-one (Filbertone) over generic methylheptenone isomers or hazelnut extracts due to its ultra-low detection threshold of 5 ppb [1] and its status as the principal character-impact compound of natural hazelnut [2]. The ability to use the pure compound at part-per-billion levels provides precise flavour control and reduces the risk of off-notes associated with complex natural extracts. The compound's GRAS status and FEMA 3761 listing [3] streamline regulatory approval for food applications.

Chiral-Specific Flavour Optimization for High-End Confectionery and Gourmet Products

Manufacturers of luxury chocolates, artisanal nut butters, and gourmet ice creams seeking differentiated flavour profiles should procure enantiomerically enriched or defined filbertone. The (-)-(E,R)-enantiomer provides a 10-fold more potent odour impact with desirable butter and chocolate notes, whereas the (+)-(E,S)-enantiomer imparts a fatty odour character [1]. This chiral differentiation enables formulators to tailor the hazelnut flavour nuance precisely—a level of control impossible with racemic mixtures or achiral methylheptenone isomers such as 6-methyl-5-hepten-2-one (Sulcatone) [2].

Olive Oil and Edible Oil Authenticity Testing and Adulteration Detection

Quality control laboratories and regulatory agencies should employ 5-methyl-2-hepten-4-one as a chiral marker for detecting adulteration of high-value olive oil with cheaper hazelnut oil. The presence and enantiomeric distribution of filbertone in hazelnut oil—specifically the excess of the (S)-enantiomer in hazelnuts [1] and the observation of the (R)-enantiomer in Italian samples [2]—provides a definitive chemical fingerprint that achiral methylheptenone isomers cannot offer. This application is supported by peer-reviewed analytical methods using capillary gas chromatography on cyclodextrin stationary phases [3].

Industrial-Scale Synthesis and Commercial Production of Nutty Flavour Chemicals

Procurement managers seeking reliable, scalable supply of nutty flavour chemicals should prioritize 5-methyl-2-hepten-4-one due to the availability of multiple high-yielding synthetic routes. The Grignard-based method achieves a total yield of 65.5% [1], while an alternative acetoacetate route avoids Grignard chemistry and stoichiometric oxidation, offering simpler operation and reduced environmental impact [2]. This synthetic robustness ensures competitive pricing and supply stability, mitigating procurement risks associated with single-source or low-yield syntheses.

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